An In-depth Technical Guide to the Structural Analysis of 4-(Chlorocarbonyl)-3-methylbenzoic acid
An In-depth Technical Guide to the Structural Analysis of 4-(Chlorocarbonyl)-3-methylbenzoic acid
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 4-(Chlorocarbonyl)-3-methylbenzoic acid, a bifunctional aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for its structural elucidation. The guide moves beyond procedural steps to explain the causality behind experimental choices, ensuring a self-validating system of protocols. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed. Furthermore, this guide outlines a plausible synthetic route and discusses critical safety considerations for handling this reactive molecule.
Introduction: The Chemical Significance of 4-(Chlorocarbonyl)-3-methylbenzoic acid
4-(Chlorocarbonyl)-3-methylbenzoic acid is a unique chemical entity possessing two distinct and reactive functional groups: a carboxylic acid and an acyl chloride. This arrangement on a substituted benzene ring makes it a versatile building block in organic synthesis. The differential reactivity of the acyl chloride and carboxylic acid moieties allows for selective transformations, enabling the construction of complex molecular architectures. Its structural analogues, such as various substituted benzoic acids, are known to be important intermediates in the development of anti-inflammatory drugs, analgesics, and agricultural chemicals.[1] A thorough understanding of its structure is paramount for its effective utilization in research and development.
This guide provides a detailed protocol for the comprehensive structural characterization of 4-(Chlorocarbonyl)-3-methylbenzoic acid, ensuring its identity and purity for subsequent applications.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| IUPAC Name | 4-(Chlorocarbonyl)-3-methylbenzoic acid | - |
| Molecular Formula | C₉H₇ClO₃ | - |
| Molecular Weight | 198.60 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
Molecular Structure and Synthesis Pathway
The structural foundation of 4-(Chlorocarbonyl)-3-methylbenzoic acid is a benzene ring substituted at the 1, 3, and 4 positions.
Caption: Molecular structure of 4-(Chlorocarbonyl)-3-methylbenzoic acid.
Proposed Synthesis Workflow
A plausible synthetic route to 4-(Chlorocarbonyl)-3-methylbenzoic acid involves the selective mono-chlorination of 3-methylphthalic acid. This can be achieved by reacting 3-methylphthalic anhydride with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.
Caption: Proposed synthesis workflow for the target molecule.
Detailed Synthesis Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphthalic anhydride (1 equivalent).
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Solvent and Catalyst: Add a suitable solvent such as toluene, followed by a catalytic amount of pyridine.
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Chlorination: Slowly add thionyl chloride (1.1 equivalents) to the mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
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Workup: After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Comprehensive Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of 4-(Chlorocarbonyl)-3-methylbenzoic acid.
Caption: Analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~8.1-8.3 | Doublet | 1H | Aromatic H (ortho to COOH) |
| ~7.8-8.0 | Doublet | 1H | Aromatic H (ortho to COCl) |
| ~7.5-7.7 | Singlet | 1H | Aromatic H (between CH₃ and COOH) |
| ~2.4-2.6 | Singlet | 3H | -CH₃ |
Rationale: The aromatic protons will exhibit splitting patterns (doublets) due to coupling with adjacent protons. The carboxylic acid proton signal is typically broad and downfield. The methyl protons will appear as a singlet as they have no adjacent protons.
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -C OOH |
| ~165-170 | -C OCl |
| ~130-145 | Aromatic C (quaternary) |
| ~125-135 | Aromatic C-H |
| ~20-25 | -C H₃ |
Rationale: The carbonyl carbons of the carboxylic acid and acyl chloride will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons having different chemical shifts from protonated carbons. The methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1780-1820 | C=O stretch | Acyl Chloride |
| ~1680-1720 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
Rationale: The broad O-H stretch of the carboxylic acid is a hallmark feature. The two carbonyl groups will show distinct, strong absorption bands at different frequencies, with the acyl chloride carbonyl typically appearing at a higher wavenumber than the carboxylic acid carbonyl.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198.60 (for the most common isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine will also result in an M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
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Key Fragmentation Patterns:
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Loss of Cl• (m/z = 35/37) from the molecular ion.
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Loss of •OH (m/z = 17) from the molecular ion.
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Loss of CO (m/z = 28) from fragment ions.
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The appearance of a phenyl cation fragment or substituted phenyl cations.[2]
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Safety and Handling
4-(Chlorocarbonyl)-3-methylbenzoic acid is expected to be a hazardous substance due to the presence of the acyl chloride functional group. Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid gas.
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Hazard Statements (Predicted):
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Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from water and other nucleophilic reagents.
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Store in a cool, dry place under an inert atmosphere.
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Conclusion
The structural analysis of 4-(Chlorocarbonyl)-3-methylbenzoic acid requires a synergistic application of modern analytical techniques. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently identify and characterize this versatile synthetic intermediate. The predicted spectral data serves as a benchmark for experimental verification. Adherence to the outlined safety protocols is crucial when handling this reactive compound. A thorough structural elucidation is the first and most critical step in unlocking the full potential of 4-(Chlorocarbonyl)-3-methylbenzoic acid in the advancement of pharmaceutical and chemical synthesis.
References
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PubChem. 4-Chloro-3-methylbenzoic acid. [Link]
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Axios Research. 4-(chlorocarbonyl)Benzoic Acid. [Link]
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PubChem. 3-Chloro-4-methylbenzoic Acid. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Visualizer loader [nmrdb.org]
- 4. rsc.org [rsc.org]
- 5. 4-Chloro-3-methylbenzoic acid(7697-29-2) IR Spectrum [chemicalbook.com]
(Note: Image is of the precursor, 2-methylterephthalic acid, as a specific image for 4-carboxy-2-methylbenzoyl chloride is not readily available. The structure would feature a -COCl group at position 1 and a -COOH group at position 4.)